molecular formula C18H19N3O4 B2359834 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate CAS No. 1117727-60-2

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate

Cat. No.: B2359834
CAS No.: 1117727-60-2
M. Wt: 341.367
InChI Key: JBPLIXCXUHXHRQ-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate is a synthetic organic compound that features both a cyanocyclohexyl group and a cyanophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate typically involves multiple steps:

    Formation of the Cyanocyclohexyl Group: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.

    Formation of the Cyanophenoxy Group: This involves the reaction of phenol with cyanogen chloride in the presence of a base.

    Coupling Reaction: The final step involves coupling the cyanocyclohexylamine derivative with the cyanophenoxyacetate derivative under suitable conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyanocyclohexyl group.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the cyanocyclohexyl group.

    Reduction: Amino derivatives from the reduction of nitrile groups.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology

    Bioconjugation: The compound can be used to link biomolecules for various applications in biotechnology.

Medicine

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals.

Industry

    Coatings: Used in the formulation of advanced coatings with specific properties.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate would depend on its specific application. For instance, in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Cyclohexylamino)-2-oxoethyl] 2-(4-methoxyphenoxy)acetate
  • [2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenoxy)acetate

Uniqueness

The presence of both cyanocyclohexyl and cyanophenoxy groups in [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate makes it unique compared to similar compounds. These functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c19-10-14-4-6-15(7-5-14)24-12-17(23)25-11-16(22)21-18(13-20)8-2-1-3-9-18/h4-7H,1-3,8-9,11-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPLIXCXUHXHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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